molecular formula C26H23NO4 B2737487 1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid CAS No. 2248268-30-4

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid

Cat. No. B2737487
CAS RN: 2248268-30-4
M. Wt: 413.473
InChI Key: KRFXWTBJHKVUAI-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and cyclobutane, a cycloalkane . It has a molecular weight of 413.47 . The compound contains a fluorene moiety that is methoxycarbonylated at the 9-position, an amino group that is attached to the 4-position of a phenyl ring, and a cyclobutane ring that is carboxylated at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a phenyl ring, and a cyclobutane ring . The fluorene moiety is methoxycarbonylated at the 9-position, the phenyl ring has an amino group at the 4-position, and the cyclobutane ring is carboxylated at the 1-position .

Scientific Research Applications

Peptide Synthesis and Coupling Agents

The synthesis of Fmoc amino acid azides from the corresponding protected amino acid and sodium azide (NaN₃) using methods like the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method is well-documented . These azides are isolated as crystalline solids and remain stable at room temperature, making them valuable coupling agents in peptide synthesis. Researchers utilize them to facilitate the assembly of complex peptides, which play crucial roles in drug development, proteomics, and biochemistry.

Solid-Phase Peptide-Amide Synthesis

The compound 4-[(R,S)-1-[1-(9H-Fluoren-9yl)-methoxycarbonylamino]-(2ʹ,4ʹ-dimethoxybenzyl]phenoxyacetic Acid serves as a peptide-resin linker in solid-phase peptide-amide synthesis . This method allows efficient and controlled assembly of peptide amides, which are essential for studying protein-protein interactions, designing bioactive peptides, and creating peptide-based therapeutics.

Biophysical Studies and Spectroscopy

Researchers employ EN300-6494876 as a probe in biophysical studies. Its fluorescence properties allow monitoring of protein folding, ligand binding, and conformational changes. Additionally, its absorption and emission spectra make it useful in fluorescence spectroscopy experiments.

Vommina V. Suresh Babu, Kuppanna Ananda, and Ganga-Ramu Vasanthakumar. “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, Issue 24, 2000. Seiji Sawada et al. “Improved Synthesis of 4-[(R,S)-1-[1-(9H-Fluoren-9yl)-methoxycarbonylamino]-(2ʹ,4ʹ-dimethoxybenzyl]phenoxyacetic Acid as a Peptide-resin Linker in the Solid-phase Synthesis of Peptide-amides.” Bioscience, Biotechnology, and Biochemistry, Volume 56, Issue 9, 1992.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological systems through its fluorene, phenyl, or cyclobutane moieties, or through its carboxylic acid, amine, or methoxycarbonyl groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

Future Directions

The future directions for this compound could involve further studies to understand its synthesis, chemical reactions, mechanism of action, and potential applications. It could also be interesting to investigate its physical and chemical properties in more detail, and to assess its safety and hazards under different conditions .

properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-24(29)26(14-5-15-26)17-10-12-18(13-11-17)27-25(30)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-13,23H,5,14-16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFXWTBJHKVUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid

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